

# An In-depth Technical Guide to (Z)-Fluoxastrobin

## (CAS Number: 887973-21-9)

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### Compound of Interest

Compound Name: (Z)-Fluoxastrobin

Cat. No.: B061175

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## Abstract

**(Z)-Fluoxastrobin**, a member of the strobilurin class of fungicides, is a potent inhibitor of fungal mitochondrial respiration. This technical guide provides a comprehensive overview of **(Z)-Fluoxastrobin**, focusing on its physicochemical properties, synthesis, mechanism of action, analytical methodologies, and toxicological profile. The information is intended to support research, development, and analysis of this compound. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate its mechanism of action, a representative synthetic pathway, and an analytical workflow.

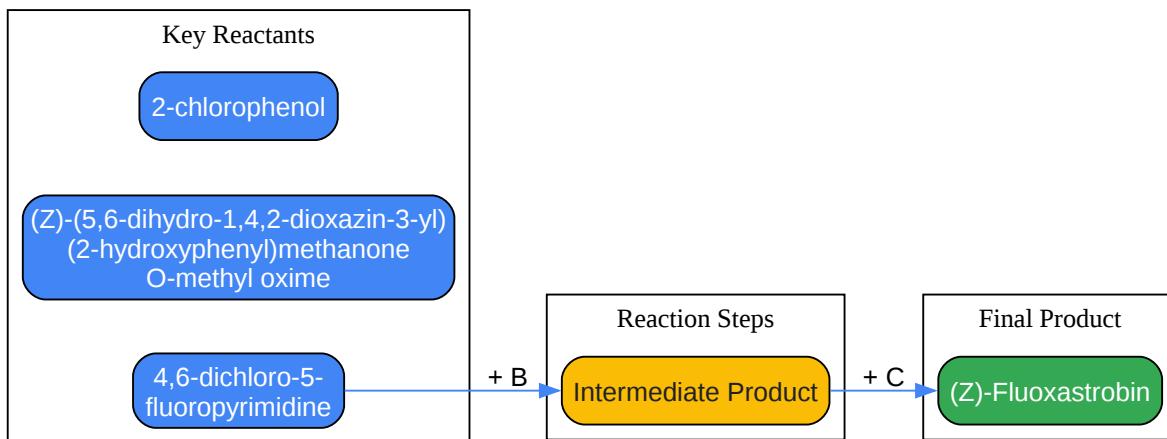
## Physicochemical Properties

**(Z)-Fluoxastrobin** is a complex organic molecule with the chemical formula  $C_{21}H_{16}ClFN_4O_5$ .<sup>[1]</sup> Its properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	458.8 g/mol	<a href="#">[1]</a>
Exact Mass	458.0793255 Da	<a href="#">[1]</a>
XLogP3-AA	5.1	<a href="#">[1]</a>
Hydrogen Bond Donor Count	0	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	10	<a href="#">[1]</a>
Rotatable Bond Count	7	<a href="#">[1]</a>
Topological Polar Surface Area	96.7 Å <sup>2</sup>	<a href="#">[1]</a>
Heavy Atom Count	32	<a href="#">[1]</a>
Complexity	672	<a href="#">[1]</a>
Physical State	White crystalline solid	<a href="#">[2]</a> <a href="#">[3]</a>
Odor	Slight characteristic odor	<a href="#">[3]</a>
Melting Point	103-108 °C (for technical Fluoxastrobin)	<a href="#">[3]</a> <a href="#">[4]</a>
Water Solubility	2.29 mg/L at 20°C (pH 7) (for Fluoxastrobin)	<a href="#">[5]</a>
LogP (octanol/water)	2.86 at 20°C (for Fluoxastrobin)	<a href="#">[4]</a> <a href="#">[5]</a>

## Synthesis

The synthesis of **(Z)-Fluoxastrobin** can be achieved through a multi-step process. A representative pathway involves the reaction of key intermediates, as outlined in various patents.[\[6\]](#)[\[7\]](#) A crucial step is the sequential reaction of 4,6-dichloro-5-fluoropyrimidine with **(Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime**, followed by reaction with 2-chlorophenol to yield **(Z)-Fluoxastrobin**.[\[6\]](#)



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A representative synthetic pathway for **(Z)-Fluoxastrobin**.

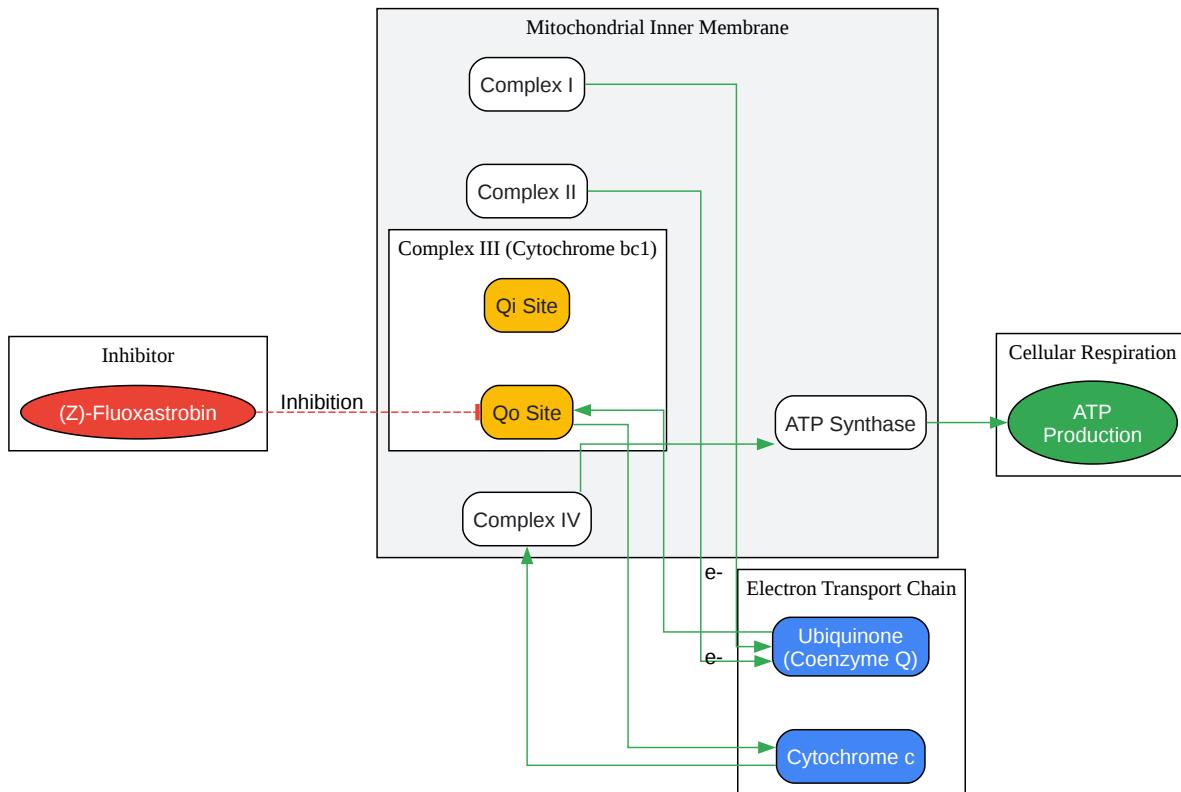
## Experimental Protocol: Synthesis of **(Z)-Fluoxastrobin** (Generalized)

A general procedure for the synthesis of **(Z)-Fluoxastrobin**, based on patent literature, is as follows:

- Step 1: Formation of the Intermediate. *(Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime* is reacted with *4,6-dihalo-5-fluoropyrimidine* in a suitable solvent.<sup>[7]</sup>
- Step 2: Formation of **(Z)-Fluoxastrobin**. The resulting intermediate from Step 1 is then reacted with *2-chlorophenol* to yield **(Z)-Fluoxastrobin**.<sup>[7]</sup>
- Isomerization (Optional). The *(Z)*-isomer can be isomerized to the *(E)*-isomer, which is often the more biologically active form in commercial fungicides.<sup>[7][8]</sup> This can be achieved using an acid catalyst such as methanesulfonic acid or phosphoric acid in a suitable solvent like acetonitrile.<sup>[9]</sup>

## Mechanism of Action

**(Z)-Fluoxastrobin**, like other strobilurin fungicides, acts as a Quinone outside Inhibitor (QoI). Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[10][11][12] It specifically targets the cytochrome bc<sub>1</sub> complex (Complex III) of the mitochondrial electron transport chain.[10][13][14] By binding to the Qo site of cytochrome b, **(Z)-Fluoxastrobin** blocks the transfer of electrons from ubiquinol to cytochrome c<sub>1</sub>.[11][13][14] This disruption of the electron transport chain prevents the synthesis of ATP, the main energy currency of the cell, ultimately leading to the cessation of fungal growth and spore germination.[10][12]

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Mechanism of action of **(Z)-Fluoxastrobin** on the mitochondrial electron transport chain.

## Analytical Methodologies

The quantification of **(Z)-Fluoxastrobin** in various matrices is crucial for residue analysis, environmental monitoring, and quality control. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

## Ultra-Performance Liquid Chromatography with Photo-Diode Array Detection (UPLC-PDA)

This method is suitable for the determination of fluoxastrobin residues in fruits and beverages.

[\[15\]](#)

Experimental Protocol:

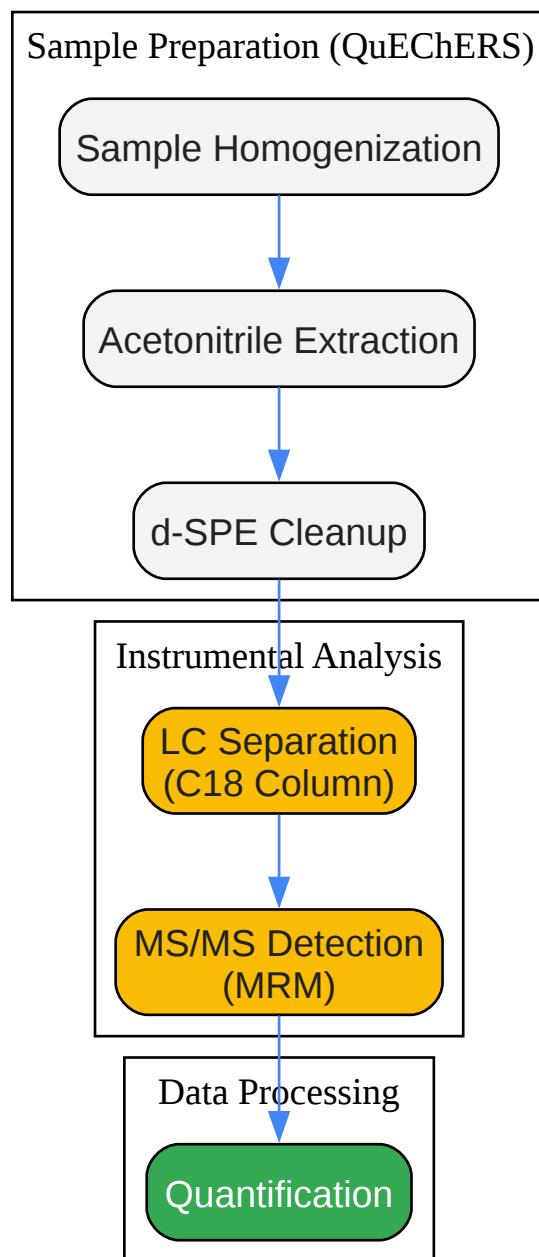
- Sample Preparation:
  - Extraction: The sample is extracted with a 1:1 (v/v) mixture of ethyl acetate and cyclohexane using ultrasonication.[\[15\]](#)
  - Cleanup: The extract is cleaned up using gel permeation chromatography (GPC).[\[15\]](#)
- Instrumentation: Ultra-performance liquid chromatograph with a photo-diode array detector (UPLC-PDA).[\[15\]](#)[\[16\]](#)
- Chromatographic Conditions:
  - Column: BEH C18 (50 mm x 2.1 mm, 1.7  $\mu$ m).[\[15\]](#)[\[16\]](#)
  - Mobile Phase: Water-acetonitrile (3:7, v/v).[\[15\]](#)[\[16\]](#)
  - Flow Rate: 0.3 mL/min.[\[15\]](#)[\[16\]](#)
  - Column Temperature: 40 °C.[\[15\]](#)
  - Detection Wavelength: 251 nm.[\[15\]](#)

## Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the analysis of fluoxastrobin in complex matrices such as agricultural products and water.[\[16\]](#) The use of an isotopically labeled internal standard, such as Fluoxastrobin-d4, is recommended for accurate quantification.

#### Experimental Protocol (Generalized for Agricultural Products):

- Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
  - Extraction: A homogenized sample is extracted with acetonitrile.[\[16\]](#)
  - Salting Out: Magnesium sulfate ( $MgSO_4$ ) and sodium chloride ( $NaCl$ ) are added to induce phase separation.
  - Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile layer is cleaned up using a mixture of primary secondary amine (PSA) sorbent and  $MgSO_4$  to remove interferences.[\[16\]](#)
- Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[\[16\]](#)
- Chromatographic Conditions (Typical):
  - Column: A reverse-phase C18 column.
  - Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to enhance ionization.
- Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
  - Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.



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A generalized workflow for the analysis of **(Z)-Fluoxastrobin** in agricultural products using QuEChERS and LC-MS/MS.

## Toxicology

The toxicological profile of fluoxastrobin has been evaluated in various studies. The technical grade active ingredient generally exhibits low acute toxicity.[\[17\]](#)

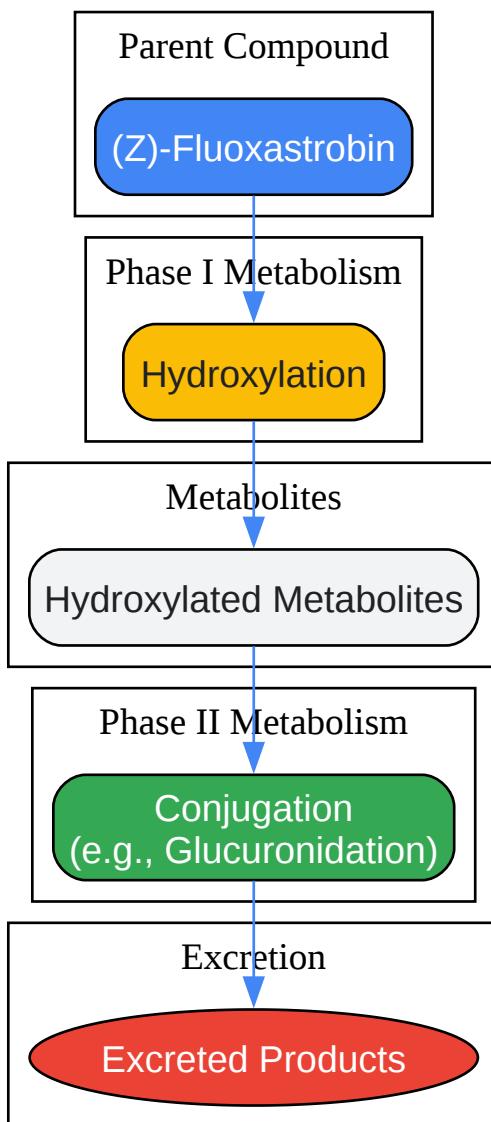
Endpoint	Species	Route	Value	Reference
Acute Oral LD50	Rat	Oral	>5000 mg/kg	
Acute Dermal LD50	Rat	Dermal	>5000 mg/kg	
Acute Inhalation LC50	Rat	Inhalation	>2.17 mg/L	
Eye Irritation	Rabbit	Ocular	Minimally irritating	<a href="#">[17]</a>
Skin Irritation	Rabbit	Dermal	Non-irritating	<a href="#">[17]</a>
Dermal Sensitization	Mouse	Dermal	Not a sensitizer	<a href="#">[17]</a>
Chronic Toxicity NOAEL	Dog	Oral (1-year)	1.5 mg/kg/day	<a href="#">[2]</a> <a href="#">[18]</a>
Carcinogenicity	Rat, Mouse	Oral	Not likely to be carcinogenic to humans	<a href="#">[2]</a> <a href="#">[19]</a>
Neurotoxicity	Rat	Oral	No evidence of neurotoxicity	<a href="#">[2]</a> <a href="#">[19]</a>
Reproductive/Developmental Toxicity	Rat, Rabbit	Oral	No increased susceptibility	<a href="#">[2]</a>

The most sensitive endpoints observed in animal studies were effects on the liver and kidneys, as well as reductions in body weight.[\[17\]](#) There is no evidence to suggest that fluoxastrobin is a neurotoxin, immunotoxin, or a reproductive or developmental toxicant at expected exposure levels.[\[2\]](#)

## Metabolism

In mammals, fluoxastrobin is rapidly absorbed and extensively metabolized.[\[3\]](#)[\[5\]](#) The primary metabolic pathways involve hydroxylation and subsequent conjugation.[\[3\]](#) In rats, the major

route of excretion is via the feces.[3]



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A simplified metabolic pathway of **(Z)-Fluoxastrobin** in mammals.

Known environmental transformation products of fluoxastrobin include HEC 5725-amide (M38), HEC 5725-E-des-chlorophenyl (M48), and HEC 5725-E-4-hydroxyphenyl (Metabolite 2).[1]

## Conclusion

**(Z)-Fluoxastrobin** is a well-characterized strobilurin fungicide with a specific mode of action targeting fungal mitochondrial respiration. This guide has provided a detailed overview of its chemical and physical properties, synthetic approaches, mechanism of action, analytical methods for its detection and quantification, and its toxicological profile. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound. The provided experimental protocols and visual diagrams offer practical insights for laboratory work and a deeper understanding of the compound's behavior and interactions.

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